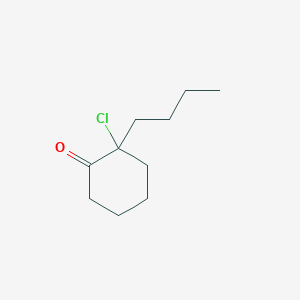

2-Butyl-2-chlorocyclohexanone

Description

2-Butyl-2-chlorocyclohexanone is a substituted cyclohexanone derivative featuring both a chlorine atom and a butyl group at the 2-position of the cyclohexanone ring. Its molecular formula is C₁₀H₁₇ClO, with a molecular weight of 188.7 g/mol. Structurally, the chlorine atom introduces electronegativity and steric hindrance, while the butyl group (C₄H₉) contributes to increased lipophilicity and bulkiness. This compound is hypothesized to serve as a precursor in pharmaceutical synthesis, leveraging its ketone functionality for further derivatization .

Structure

3D Structure

Propriétés

Numéro CAS |

349551-47-9 |

|---|---|

Formule moléculaire |

C10H17ClO |

Poids moléculaire |

188.69 g/mol |

Nom IUPAC |

2-butyl-2-chlorocyclohexan-1-one |

InChI |

InChI=1S/C10H17ClO/c1-2-3-7-10(11)8-5-4-6-9(10)12/h2-8H2,1H3 |

Clé InChI |

RMQCTWSCTDFANX-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1(CCCCC1=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Butyl-2-chlorocyclohexanone can be synthesized through the chlorination of 2-butylcyclohexanone. The reaction typically involves the use of chlorine gas in the presence of a solvent such as glacial acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired position .

Industrial Production Methods

Industrial production of 2-butyl-2-chlorocyclohexanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation and other separation techniques to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Butyl-2-chlorocyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of butylcyclohexanone or butylcyclohexanoic acid.

Reduction: Formation of butylcyclohexanol or butylcyclohexane.

Substitution: Formation of 2-butyl-2-hydroxycyclohexanone or 2-butyl-2-aminocyclohexanone.

Applications De Recherche Scientifique

2-Butyl-2-chlorocyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2-butyl-2-chlorocyclohexanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects: The butyl group in 2-Butyl-2-chlorocyclohexanone increases steric hindrance compared to smaller substituents (e.g., Cl in 2-Chlorocyclohexanone). This may reduce reaction rates in nucleophilic additions or condensations . Chlorine enhances electrophilicity at the carbonyl carbon, making the compound reactive toward nucleophiles like Grignard reagents or amines.

Functional Group Diversity: The alcohol in 2-(4-Chlorobenzyl)cyclohexanol offers hydrogen-bonding capability, contrasting with the ketone’s electrophilic reactivity .

Claisen Rearrangement

Compounds such as 5.66b (C₂₅H₂₈NO₂) are synthesized via Claisen rearrangement, involving Cu(MeCN)₄BF₄ catalysis and heating to 83°C. This method achieves high diastereoselectivity (20:1 ratio) and yields up to 95% .

- Relevance to Target Compound: A similar approach may apply to 2-Butyl-2-chlorocyclohexanone, though steric bulk from the butyl group could necessitate modified reaction conditions (e.g., longer reaction times or higher temperatures).

Column Chromatography

Purification of 5.66b and 5.66j employs gradients of hexane and CH₂Cl₂, highlighting the importance of polarity matching for isolating bulky cyclohexanone derivatives .

Physicochemical Properties

- Lipophilicity: The butyl group in 2-Butyl-2-chlorocyclohexanone increases logP compared to 2-Chlorocyclohexanone (estimated logP ~2.5 vs. ~1.2), enhancing membrane permeability but reducing aqueous solubility.

- Boiling Point: Bulky substituents (e.g., butyl) raise boiling points relative to simpler analogs. For example, 2-[(2-Methoxyphenyl)methyl]cyclohexanone (MW 218.29) likely has a higher boiling point than 2-Chlorocyclohexanone (MW 132.59) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.